molecular formula C6H4SSe B3250733 Selenolo[3,2-b]thiophene CAS No. 20503-37-1

Selenolo[3,2-b]thiophene

Cat. No. B3250733
CAS RN: 20503-37-1
M. Wt: 187.1 g/mol
InChI Key: FPDOSPSUXAVNKK-UHFFFAOYSA-N
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Description

Selenolo[3,2-b]thiophene is a fused ring system that has been used as a building block for novel polymers in transistor applications . It contains a total of 13 bonds, including 9 non-H bonds, 9 multiple bonds, 9 aromatic bonds, 2 five-membered rings, 1 eight-membered ring, and 1 Thiophene .


Synthesis Analysis

The molecular structure of Selenolo[3,2-b]thiophene was determined by single-crystal X-ray diffraction and was further modified for use as a monomer during the Stille synthesis of various copolymers containing substituted and unsubstituted thiophenes, thiazoles, dithienopyrroles (DTP), and benzothiadiazole subunits .


Molecular Structure Analysis

The molecular structure of Selenolo[3,2-b]thiophene was determined by single-crystal X-ray diffraction . It contains a total of 13 bonds, including 9 non-H bonds, 9 multiple bonds, 9 aromatic bonds, 2 five-membered rings, 1 eight-membered ring, and 1 Thiophene .


Chemical Reactions Analysis

Selenolo[3,2-b]thiophene has been used as a monomer in the Stille synthesis of various copolymers . It has also been linked to fullerene-donor-fullerene triads .


Physical And Chemical Properties Analysis

The photophysical and electrochemical properties of new compounds linked to Selenolo[3,2-b]thiophene were investigated using UV-vis spectroscopy, fluorescence spectroscopy, cyclic voltammetry, and square wave voltammetry . The resultant polymers showed a significant red shift when compared to regioregular poly (3-hexylthiophenes) (P3HT), attributed to the increased planarity and conjugation of the polymer backbone .

Scientific Research Applications

1. Applications in Polymer Materials for Transistors

Selenolo[3,2-b]thiophene has been used as a building block in creating novel polymer materials for transistor applications. These polymers, synthesized using the Stille synthesis method, exhibit properties like increased planarity and conjugation, significant red shifts in UV-Vis absorption, and higher oxidation potentials compared to regioregular poly(3-hexylthiophenes). They also demonstrate high mobility values and good performance as the active layer in field-effect transistors (Mishra et al., 2011).

2. Role in Synthesis and Characterization of Polymers

In another study, dimers, trimers, and tetramers of 3,6-Dimethylselenolo[3,2-b]selenophene were synthesized. These compounds displayed unique UV/Vis spectral and cyclic voltammetry (CV) oxidation potential data, contributing to the understanding of their electrical properties. X-ray crystal structure analysis further illuminated the physical structure of these compounds (Nakayama et al., 1996).

Future Directions

Selenolo[3,2-b]thiophene has shown promise in the field of electronics and optoelectronics, particularly in the creation of novel polymer materials for transistor applications . Future research may focus on further exploring its potential in these areas.

properties

IUPAC Name

selenopheno[3,2-b]thiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4SSe/c1-3-7-5-2-4-8-6(1)5/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPDOSPSUXAVNKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1[Se]C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4SSe
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Selenolo[3,2-b]thiophene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15
Citations
SP Mishra, AE Javier, R Zhang, J Liu… - Journal of Materials …, 2011 - pubs.rsc.org
Eight novel polymer materials for transistor applications were prepared based on the fused ring building block selenolo[3,2-b]thiophene. The molecular structure of selenolo[3,2-b]…
Number of citations: 40 pubs.rsc.org
A Bedi, SP Senanayak, KS Narayan, SS Zade - Macromolecules, 2013 - ACS Publications
We report here the synthesis and characterization of 5,5-bis(dodecyloxymethyl)-5,6-dihydro-4H-cyclopenta[c]selenophene (DCPS) and its characterization by single crystal X-ray …
Number of citations: 21 pubs.acs.org
S Gronowitz, A Konar, V Litvinov - 1980 - pascal-francis.inist.fr
ELECTROPHILIC SUBSTITUTION IN SELENOLO (3,2-B) SELENOPHENE AND SELENOLO (3,2-B) THIOPHENE: A QUANTITATIVE STUDY CNRS Inist Pascal-Francis …
Number of citations: 10 pascal-francis.inist.fr
N Oyama, T Ohsaka, H Miyamoto, S Tanaka… - Synthetic Metals, 1989 - Elsevier
The electro-oxidative polymerization of fused pyrroles + , ie, DMPP[3,2-b] and PP[2,3-b] in acetonitrile solutions led to the formation of brown-black, polymeric films + (poly-DMPP[3,2-b] …
Number of citations: 9 www.sciencedirect.com
M Al-Hashimi, MA Baklar, F Colleaux… - …, 2011 - ACS Publications
Here we report the synthesis of novel poly(3-alkyl-2,5-selenylenevinylene)s (PSV) by the polymerization of 2,5-dibromo-3-alkylselenophene and (E)-1,2-bis(tributylstannyl)ethylene …
Number of citations: 47 pubs.acs.org
Y Li, Z Pan, L Miao, Y Xing, C Li, Y Chen - Polymer Chemistry, 2014 - pubs.rsc.org
Low band gap polymers are of great interest for future applications in solar cells. By using monofluoro-2,1,3-benzoselenadiazole (FBSe) as the electron acceptor and benzodithiophene …
Number of citations: 31 pubs.rsc.org
E Zhou, J Cong, K Hashimoto, K Tajima - Macromolecules, 2013 - ACS Publications
A novel alternating copolymer with a low band gap (E g = 1.55 eV), PBDT–DTBSe, based on benzodithiophene (BDT) and benzoselenadiazole (BSe) units with thiophene as a π-…
Number of citations: 92 pubs.acs.org
R Raja, S Luo, CY Hsiow, SP Rwei, L Wang - Polymers, 2017 - mdpi.com
Novel two-dimensional conjugated copolymer, abbreviated as PDTBSeVTT-2TF, containing electron-deficient 4,7-di(thiophen-2-yl)benzo[c][1,2,5]selenodiazole (DTBSe) unit, …
Number of citations: 4 www.mdpi.com
JM Jiang, P Raghunath, HK Lin, YC Lin, MC Lin… - …, 2014 - ACS Publications
We synthesized and characterized a series of novel two-dimensional Se-atom-substituted donor (D)−π-acceptor (A) conjugated polymersPBDTTTBO, PBDTTTBS, PBDTTSBO, …
Number of citations: 81 pubs.acs.org
S Haid - 2012 - oparu.uni-ulm.de
Functionalized selenophene oligomers and co-oligomers were synthesized, their optoelectronic properties were investigated and they were implemented as donor materials in different …
Number of citations: 2 oparu.uni-ulm.de

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